molecular formula C12H17N3O9 B029593 Metronidazole beta-D-Glucuronide CAS No. 100495-98-5

Metronidazole beta-D-Glucuronide

Cat. No. B029593
CAS RN: 100495-98-5
M. Wt: 347.28 g/mol
InChI Key: KOVNZSSTXZPVCG-GOVZDWNOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metronidazole beta-D-Glucuronide is a metabolite of Metronidazole, an antibiotic and antiprotozoal medication used to treat infections caused by anaerobic bacteria and protozoa. This compound is a conjugate of Metronidazole and Glucuronic acid. It is formed in the liver and excreted in the urine. The purpose of

Scientific Research Applications

Neurologic Complications of Metronidazole Metronidazole is associated with neurologic complications, including neurotoxicity. Research aims to summarize the clinical syndromes, neuroradiological findings, prognosis, and proposed pathophysiology of metronidazole-induced neurotoxicity. Recognizing the neurotoxic effects is crucial as prompt discontinuation generally leads to full clinical recovery and radiological resolution (Sarna, Furtado, & Brownell, 2013).

Metronidazole-Conjugates in Medicinal Chemistry Metronidazole-derived conjugates have shown potential application in medicinal chemistry research. This review summarizes the synthesis, key structure-activity relationships, and associated biological activities of metronidazole-conjugates, including antimicrobial, anticancer, antidiabetic, anti-inflammatory, anti-HIV, and anti-parasitic effects. Molecular docking analysis is presented, assisting in developing new metronidazole-conjugates for targeted drug discovery (Patel, Jesumoroti, Legoabe, & Beteck, 2020).

Graphene-Based Materials for Metronidazole Degradation The review focuses on the use of graphene as an adsorbent and catalyst in the absorption and photocatalytic degradation of metronidazole by graphene-based materials (GBMs). It investigates the parameters affecting adsorption and photocatalytic degradation, providing a theoretical framework for future research in metronidazole removal from aqueous solutions (Vasseghian, Drăgoi, Almomani, & Le, 2021).

Mechanism of Action

Metronidazole, a nitroimidazole, exerts antibacterial effects in an anaerobic environment against most obligate anaerobes . Once metronidazole enters the organism, it exerts its effects .

Safety and Hazards

Metronidazole has been shown to be carcinogenic in mice and rats . It’s important to reduce the development of drug-resistant bacteria and maintain the effectiveness of metronidazole tablets .

Future Directions

The enzyme’s activity level in body fluids is also deemed a potential biomarker for the diagnosis of some pathological conditions . Regulating gmGUS activity or transplanting gmGUS-producing microbes shows promise for treating estrogen-related diseases .

Biochemical Analysis

Biochemical Properties

Metronidazole A-D-Glucuronide is a product of the glucuronidation process . Glucuronidation is an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This process results in the formation of acyl-glucuronide ester derivatives . These glucuronides often circulate in plasma prior to being excreted in urine and bile .

Cellular Effects

The cellular effects of Metronidazole A-D-Glucuronide are not well-studied. Metronidazole, the parent drug, is known to have significant effects on cells. It is bactericidal and targets organisms that thrive in anaerobic conditions . The mechanism behind this action is multifactorial and revolves around the ability of the nitroimidazole ring within Metronidazole to undergo reduction .

Molecular Mechanism

Metronidazole, the parent drug, is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Temporal Effects in Laboratory Settings

The temporal effects of Metronidazole A-D-Glucuronide in laboratory settings are not well-documented. Metronidazole, the parent drug, has been studied extensively. It is known that multiple oral or intravenous doses of Metronidazole result in some drug accumulation with higher serum concentrations as compared with single doses .

Dosage Effects in Animal Models

The effects of Metronidazole A-D-Glucuronide at different dosages in animal models are not well-documented. Metronidazole, the parent drug, has been studied in this context. For example, on an intravenous dose regimen of 500mg every 8 hours, maximum Metronidazole serum concentrations average 25 μg/ml and minimum concentrations 15 μg/ml .

Metabolic Pathways

Metronidazole A-D-Glucuronide is involved in the glucuronidation pathway . This pathway is an important part of the metabolism of carboxylic acid-containing drugs in both animals and humans . It results in the formation of acyl-glucuronide ester derivatives .

Transport and Distribution

It is known that glucuronides, including Metronidazole A-D-Glucuronide, require transport proteins for their distribution and excretion from the human body .

Subcellular Localization

It is known that glucuronides, including Metronidazole A-D-Glucuronide, often circulate in plasma prior to being excreted in urine and bile .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Metronidazole beta-D-Glucuronide involves the glucuronidation of Metronidazole using a glucuronic acid derivative.", "Starting Materials": [ "Metronidazole", "Glucuronic acid derivative", "Dehydrating agent", "Solvent" ], "Reaction": [ "Metronidazole and the glucuronic acid derivative are dissolved in a suitable solvent", "A dehydrating agent is added to the solution to activate the glucuronic acid derivative", "The reaction mixture is heated to a suitable temperature and stirred for a specific time", "The reaction is quenched using a suitable quenching agent", "The product is isolated and purified using standard techniques" ] }

CAS RN

100495-98-5

Molecular Formula

C12H17N3O9

Molecular Weight

347.28 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C12H17N3O9/c1-5-13-4-6(15(21)22)14(5)2-3-23-12-9(18)7(16)8(17)10(24-12)11(19)20/h4,7-10,12,16-18H,2-3H2,1H3,(H,19,20)/t7-,8-,9+,10-,12+/m0/s1

InChI Key

KOVNZSSTXZPVCG-GOVZDWNOSA-N

Isomeric SMILES

CC1=NC=C(N1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[N+](=O)[O-]

SMILES

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-]

synonyms

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.